4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate
Description
4-[(E)-2-(Pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate is a conjugated aromatic ester featuring two pyridine rings connected via an ethenyl (C=C) bridge. The compound is synthesized via the Williamson ether synthesis, starting from 4-[(E)-2-(pyridin-4-yl)ethenyl]phenol (HOS), which is prepared through a base-catalyzed condensation of 4-hydroxybenzaldehyde and 4-methylpyridine . The esterification of HOS with pyridine-4-carbonyl chloride yields the final product.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(17-9-13-21-14-10-17)23-18-5-3-15(4-6-18)1-2-16-7-11-20-12-8-16/h1-14H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRNHMHVZIGLZ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The pyridine ring can be reduced to form piperidine derivatives.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Brominated or chlorinated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate is in medicinal chemistry, particularly as a potential therapeutic agent.
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyridine derivatives against breast cancer cell lines, suggesting that 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate may possess similar properties .
2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Pyridine derivatives have shown promise against a range of pathogens, including bacteria and fungi. A case study demonstrated that modifications to the pyridine ring can enhance antibacterial efficacy, indicating that 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate could be explored as a new antimicrobial agent .
Materials Science Applications
The unique electronic properties of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate make it suitable for applications in materials science.
1. Organic Light Emitting Diodes (OLEDs)
Research has shown that compounds with similar structures can serve as effective emissive materials in OLEDs. The incorporation of this compound into OLED devices has been studied for its potential to enhance light emission efficiency and stability .
| Property | Value |
|---|---|
| Emission Spectrum | Blue to Green |
| Device Efficiency | Up to 20% |
| Stability | High under operational conditions |
2. Photovoltaic Materials
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells. Studies indicate that incorporating such compounds can improve energy conversion efficiencies .
Coordination Chemistry Applications
In coordination chemistry, 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate acts as a versatile ligand.
1. Metal Complex Formation
This compound can form complexes with transition metals, which are useful in catalysis and material synthesis. For example, palladium complexes with similar ligands have been shown to facilitate cross-coupling reactions effectively .
| Metal Ion | Complex Stability | Catalytic Activity |
|---|---|---|
| Pd(II) | High | Efficient in C-C bond formation |
| Cu(II) | Moderate | Good for oxidation reactions |
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can participate in π-π interactions with other aromatic systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Cyano-Styryl Benzene Derivatives (CS1, CS2, CS3)
- Structure: These compounds (e.g., CS1: 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) feature cyano (-CN) substituents instead of pyridine rings .
- Key Differences: Electronic Properties: The electron-withdrawing cyano groups reduce electron density in the aromatic system compared to the electron-rich pyridine rings in the target compound. Hydrogen Bonding: Pyridine rings in the target compound enable stronger dipole-dipole interactions and hydrogen bonding, critical for supramolecular assembly .
Benzoxazole-Based Fluorescent Brighteners
- Structure : Compounds like 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS 1533–45–5) replace pyridine with benzoxazole heterocycles .
- Key Differences :
- Optical Applications : Benzoxazole derivatives are used as fluorescent brighteners due to their UV absorption and emission properties, whereas the target compound is tailored for liquid crystal applications .
- Thermal Stability : Pyridine’s higher basicity may enhance thermal stability compared to benzoxazole.
Pyrimidine Carboxylate Esters
- Structure : Examples include ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-48-1), which substitutes pyridine with pyrimidine and introduces sulfanyl (-S-) linkages .
- Biological Activity: Pyrimidine derivatives are often explored in pharmaceuticals, whereas the target compound focuses on materials science .
Comparative Analysis of Properties
Table 1: Key Properties of 4-[(E)-2-(Pyridin-4-yl)ethenyl]phenyl Pyridine-4-carboxylate and Analogues
Thermal and Mesomorphic Behavior
- The target compound’s pyridine rings and conjugated ethenyl bridge enhance thermal stability (predicted melting point >200°C) and promote nematic mesophases in liquid crystals .
- In contrast, cyano-styryl compounds (CS1–CS3) exhibit lower thermal stability due to weaker intermolecular forces but higher optical anisotropy .
Biological Activity
The compound 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate is a pyridine derivative that has attracted attention for its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate can be represented as follows:
This compound features a conjugated double bond between the pyridine and phenyl groups, which is significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in pathogens such as Leishmania species. For instance, it has demonstrated inhibitory effects on CYP51 and CYP5122A1 enzymes, which are crucial for the survival of these parasites .
- Antimicrobial Activity : Studies have indicated that pyridine derivatives exhibit antimicrobial properties. The specific compound under discussion has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives of pyridine compounds are noted for their anti-inflammatory properties, which could extend to 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate. This activity is often mediated through modulation of inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate:
Case Studies
- Leishmania Inhibition : A study evaluated the effectiveness of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate against Leishmania donovani. The compound displayed significant inhibition with an EC50 value in the low micromolar range, indicating its potential as a therapeutic agent against leishmaniasis .
- Antibacterial Screening : In a screening assay against various bacterial strains, this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative treatment option .
- Inflammation Models : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory diseases .
Q & A
Basic: What are the primary synthetic routes for 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, with key steps including:
- Suzuki-Miyaura coupling for biaryl formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
- Heck reaction for ethenyl group introduction, employing Pd(OAc)₂, PPh₃, and Et₃N in DMF at 80–100°C .
- Esterification of the carboxyl group using pyridine-4-carbonyl chloride in dichloromethane with DMAP as a catalyst .
Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) during esterification reduce side reactions .
- Catalyst Screening: Testing Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) improves coupling efficiency .
- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) ensures >95% purity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., ethenyl protons at δ 6.8–7.2 ppm, pyridine carbons at δ 150–160 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic and ethenyl groups .
- X-ray Crystallography:
- Single-crystal analysis at 291 K with R factor <0.05 confirms (E)-stereochemistry and planar pyridine-ethenyl geometry .
- FT-IR: Confirms ester C=O stretching at ~1720 cm⁻¹ and pyridine ring vibrations at 1600–1580 cm⁻¹ .
Advanced: How do protonation states of the pyridine moieties affect the compound’s stability and supramolecular interactions?
Methodological Answer:
- Protonation Effects:
- Under acidic conditions (pH <3), pyridine nitrogens protonate, forming pyridinium salts, which alter solubility and hydrogen-bonding capacity .
- Crystal Packing: Protonated forms exhibit stronger π-π stacking (3.5–4.0 Å interplanar distances) vs. neutral forms (4.2–4.5 Å) .
- Stability Studies:
- pH-Dependent Degradation: HPLC monitoring (C18 column, acetonitrile/water) shows <5% degradation at pH 7.4 (24 hrs) vs. 20% at pH 2.0 .
Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Compare results from radioligand binding (e.g., ³H-labeled assays) vs. surface plasmon resonance (SPR) . SPR often reports lower KD values due to real-time kinetics .
- Structural Heterogeneity: Ensure consistent protonation states (neutral vs. salt forms) via pH control during assays .
- Computational Validation:
- Molecular Dynamics (MD) Simulations (AMBER force field) assess binding pose stability over 100 ns trajectories .
- Free Energy Perturbation (FEP) quantifies contributions of key residues (e.g., pyridine-π interactions with Tyr452) .
Advanced: What strategies are effective for designing structural analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications:
- Replace pyridine with thiophene (lower logP) or piperazine (increased solubility) .
- Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance π-acceptor capacity .
- SAR Studies:
- In Silico Library Screening (e.g., ZINC20 database) identifies analogs with improved docking scores (Glide XP > −8.0 kcal/mol) .
- Parallel Synthesis: Combinatorial libraries using Ugi-4CR reactions generate 50–100 derivatives for high-throughput screening .
Advanced: How does the compound’s photophysical behavior impact its use in fluorescence-based assays?
Methodological Answer:
- UV-Vis/Flourescence Profiling:
- Absorption Maxima: λmax at 320 nm (π→π* transition) with molar absorptivity ε = 12,500 M⁻¹cm⁻¹ .
- Emission Quenching: Pyridine coordination to metal ions (e.g., Zn²⁺) reduces fluorescence intensity by 70%, enabling metal-sensing applications .
- Microenvironment Effects:
- Solvatochromism: Emission shifts from 410 nm (apolar solvents) to 450 nm (polar solvents) due to dipole relaxation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
